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Compound Name: 4-Ethyl-2-methylaniline

Cat. No.: B3056488 Get Quote

An In-Depth Technical Guide to 4-Ethyl-2-methylaniline

Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2-methylaniline (CAS No.

71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and

professionals in drug development and materials science, this document details the

compound's chemical identity, physicochemical properties, synthesis methodologies, and

spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its

applications as a versatile intermediate in the synthesis of complex organic compounds. Safety

protocols and handling guidelines are also presented to ensure its proper use in a laboratory

and industrial setting. The guide synthesizes information from authoritative chemical databases

and literature to serve as a reliable resource for scientific and technical applications.

Chemical Identity and Nomenclature
4-Ethyl-2-methylaniline is an aromatic organic compound featuring an aniline core substituted

with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2)

relative to the amino group. This specific substitution pattern imparts distinct chemical

properties that make it a valuable building block in organic synthesis.

Its IUPAC name is 4-ethyl-2-methylaniline.[1] It is also known by synonyms such as 4-ethyl-2-

methylbenzenamine and 2-Methyl-4-ethylaniline.[2][3] The structural arrangement of the

substituents influences the electronic and steric environment of the amine and the aromatic

ring, which dictates its reactivity.
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Table 1: Chemical Identifiers and Core Properties of 4-Ethyl-2-methylaniline

Identifier Value Source

IUPAC Name 4-ethyl-2-methylaniline [1]

CAS Number 71757-56-7 [1][2]

Molecular Formula C₉H₁₃N [1][2]

Molecular Weight 135.21 g/mol [1][2]

Canonical SMILES CCC1=CC(=C(C=C1)N)C [1]

InChI

InChI=1S/C9H13N/c1-3-8-4-5-

9(10)7(2)6-8/h4-6H,3,10H2,1-

2H3

[1][2]

InChIKey
AWFVTWKQFZGFDS-

UHFFFAOYSA-N
[1][2]

PubChem CID 19035152 [1]

Topological Polar Surface Area 26 Å² [1][2]

| Complexity | 101 |[1][2] |

Synthesis and Manufacturing
The synthesis of 4-Ethyl-2-methylaniline typically involves the reduction of a corresponding

nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality

behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic

nitration and the high efficiency of nitro group reduction.

A primary route starts from 3-ethyltoluene (CAS 620-14-4), which can be nitrated to form 3-

ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[3][4]

Experimental Protocol: Synthesis via Nitroarene
Reduction
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This protocol describes a standard laboratory-scale synthesis starting from the corresponding

nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(II) chloride in

hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability

in converting aromatic nitro groups to amines.

Step 1: Reaction Setup

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

4-ethyl-2-nitroaniline (10 mmol).

Add ethanol (50 mL) to dissolve the starting material.

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 30 mmol)

in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism

and for keeping the tin salts in solution.

Step 2: Reduction Reaction

Slowly add the acidic tin(II) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline.

The addition should be controlled to manage the exothermic nature of the reaction.

After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the

reaction can be monitored using Thin Layer Chromatography (TLC).[5]

Step 3: Work-up and Isolation

Cool the reaction mixture to room temperature and then place it in an ice bath.

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide

(NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate

the anilinium salt and precipitate tin hydroxides.

The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent

isolates the amine product from the aqueous phase and inorganic salts.[5]

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and

inorganic impurities.
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Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the

solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

The crude product can be purified by column chromatography on silica gel or by vacuum

distillation to yield pure 4-Ethyl-2-methylaniline.[5]

3-Ethyltoluene Nitration
(HNO₃, H₂SO₄) 3-ethyl-6-nitrotoluene Reduction

(e.g., SnCl₂, HCl) 4-Ethyl-2-methylaniline

Click to download full resolution via product page

General synthetic workflow for 4-Ethyl-2-methylaniline.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Ethyl-2-
methylaniline. The combination of NMR, IR, and Mass Spectrometry provides a complete

structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amino protons, and the protons of the ethyl and methyl substituents. The

aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the

range of δ 6.5-7.5 ppm. The NH₂ protons typically appear as a broad singlet. The ethyl group

will show a quartet for the -CH₂- group and a triplet for the -CH₃ group, while the aromatic

methyl group will be a singlet around δ 2.0-2.5 ppm.

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine

carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in

the δ 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will

appear upfield.

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key expected

absorptions include:

N-H Stretching: A characteristic doublet in the range of 3350-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretches of the primary amine (-NH₂) group. The presence of

two bands is a definitive indicator of a primary amine.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of

the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a prominent

molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the

compound.

Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a

hydrogen atom (M-1) and the loss of the alkyl groups. A significant peak at m/z 120 would

correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is

a highly favorable fragmentation pathway.

Table 2: Summary of Expected Spectroscopic Data
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Technique Feature Expected Range / Value

¹H NMR Aromatic Protons (Ar-H) δ 6.5 - 7.5 ppm

Amine Protons (-NH₂) Broad singlet, δ 3.5 - 4.5 ppm

Methylene Protons (-CH₂-) Quartet, δ 2.5 - 2.8 ppm

Aromatic Methyl (-CH₃) Singlet, δ 2.0 - 2.5 ppm

Ethyl Methyl (-CH₃) Triplet, δ 1.1 - 1.3 ppm

IR N-H Stretch (primary amine) 3350 - 3500 cm⁻¹ (doublet)

C-H Stretch (aromatic) 3000 - 3100 cm⁻¹

C-H Stretch (aliphatic) 2850 - 2975 cm⁻¹

C=C Stretch (aromatic) 1450 - 1600 cm⁻¹

MS (EI) Molecular Ion (M⁺) m/z = 135

| | Major Fragment | m/z = 120 ([M-CH₃]⁺) |

Chemical Reactivity and Applications
4-Ethyl-2-methylaniline is a bifunctional molecule whose reactivity is dominated by the

nucleophilic amino group and the electron-rich aromatic ring.

Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.

Salt Formation: It reacts readily with acids to form anilinium salts.

Acylation: It can be acylated by reacting with acid chlorides or anhydrides to form amides.

This reaction is often used to protect the amino group during other transformations.

Diazotization: Like other primary aromatic amines, it undergoes diazotization upon treatment

with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low

temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.
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The Sandmeyer Reaction
The diazonium salt derived from 4-Ethyl-2-methylaniline can be used in Sandmeyer or related

reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic

ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic

chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic

substitution.

Sandmeyer Products

4-Ethyl-2-methylaniline Diazotization
(NaNO₂, HCl, 0-5°C)

4-Ethyl-2-methylbenzene
diazonium chloride

2-Chloro-5-ethyltoluene
(with CuCl)

  CuCl

2-Bromo-5-ethyltoluene
(with CuBr)

  CuBr

4-Ethyl-2-methylbenzonitrile
(with CuCN)

  CuCN

Click to download full resolution via product page

Diazotization and subsequent Sandmeyer reactions.

Applications in Synthesis
Due to its versatile reactivity, 4-Ethyl-2-methylaniline is a valuable intermediate in the

synthesis of:

Pharmaceuticals: Substituted anilines are common scaffolds in drug molecules. The specific

substitution pattern of this compound can be leveraged to synthesize targeted therapeutic

agents.[6]

Agrochemicals: Many herbicides and pesticides are derived from aniline precursors.
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Dyes and Pigments: The diazonium salts can be used in azo coupling reactions to produce

highly colored azo dyes.

Safety, Handling, and Toxicology
Proper handling of 4-Ethyl-2-methylaniline is essential due to its potential hazards. The

information below is a summary and should be supplemented by a full Safety Data Sheet

(SDS) before use.[7][8][9]

Hazard Classification: The compound is generally classified as harmful if swallowed, toxic in

contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[9][10]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat. Avoid breathing vapors or mist.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents and acids.[7][8]

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye

contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh

air. In case of ingestion, rinse the mouth and seek immediate medical attention.[8]

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard H302 Harmful if swallowed.

H311 Toxic in contact with skin.

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H331 Toxic if inhaled.

Precautionary P261

Avoid breathing

dust/fume/gas/mist/vapours/sp

ray.

P280

Wear protective

gloves/protective clothing/eye

protection/face protection.

P301+P310

IF SWALLOWED: Immediately

call a POISON CENTER or

doctor/physician.

P302+P352
IF ON SKIN: Wash with plenty

of water.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

| | P405 | Store locked up. |

Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS

for the material being used.

Conclusion
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4-Ethyl-2-methylaniline is a synthetically important aromatic amine with well-defined chemical

and physical properties. Its preparation is straightforward, typically via the reduction of the

corresponding nitro compound, and its structure can be unambiguously confirmed through

standard spectroscopic methods. The reactivity of its amino group and aromatic ring,

particularly through diazotization and subsequent functionalization, makes it a versatile

intermediate for creating a diverse range of more complex molecules. For professionals in the

pharmaceutical, agrochemical, and materials science industries, a thorough understanding of

this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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